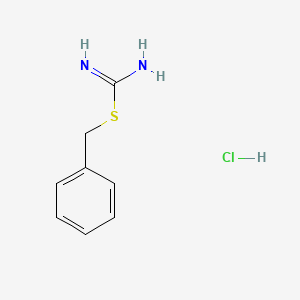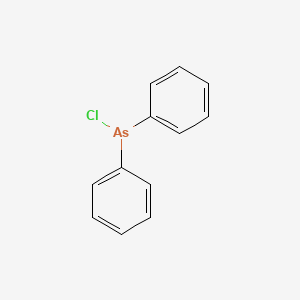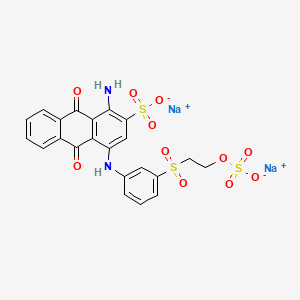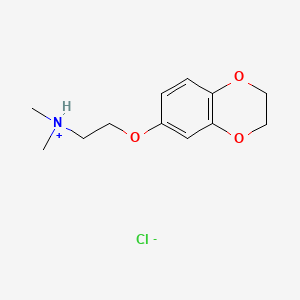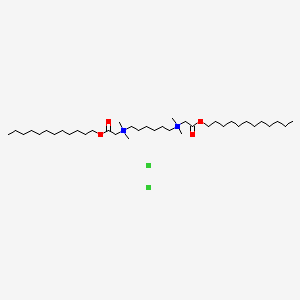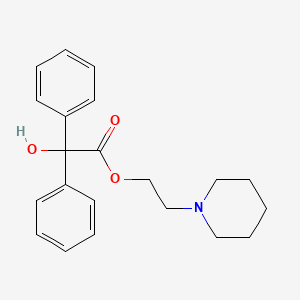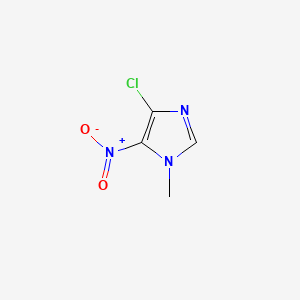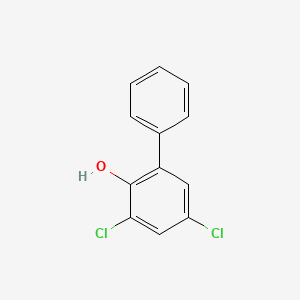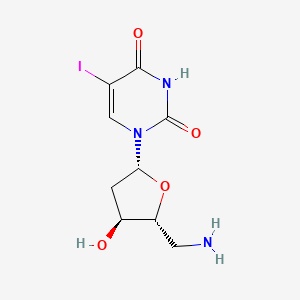
1-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to uridine but features modifications at specific positions, including the addition of an iodine atom and an amino group. These modifications confer unique properties that make it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- typically involves multiple steps, starting from uridine. The process includes selective iodination and amination reactions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and amino group modifications allow it to inhibit viral DNA replication by being incorporated into viral DNA, thereby disrupting the replication process. This makes it particularly effective against viruses like herpes simplex .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with distinct biological activities.
Uniqueness
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. Its reduced toxicity compared to other nucleoside analogs makes it a valuable tool in antiviral research and potential therapeutic applications .
Propriétés
Numéro CAS |
56045-73-9 |
|---|---|
Formule moléculaire |
C9H12IN3O4 |
Poids moléculaire |
353.11 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12IN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
Clé InChI |
UNJJHOQIVSZFDN-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Synonymes |
5'-amino-2',5'-dideoxy-5-iodouridine 5'-amino-5-iodo-2',5'-dideoxyuridine 5-iodo-5'-amino-2',5'-dideoxyuridine AIDDU AIdUrd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)
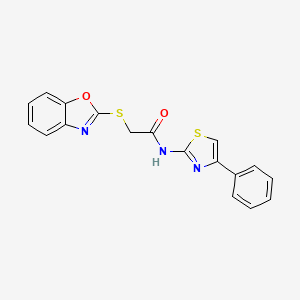
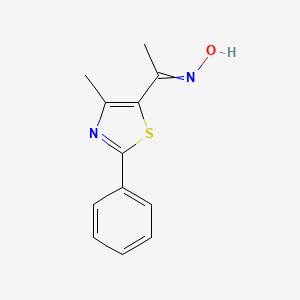
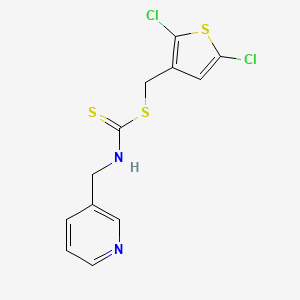
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1221438.png)

